molecular formula C22H32ClN3O B2648251 N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride CAS No. 1215584-46-5

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride

Cat. No. B2648251
CAS RN: 1215584-46-5
M. Wt: 389.97
InChI Key: WKEPWOKMHSNLBE-UHFFFAOYSA-N
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Description

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride, also known as ACPD, is a chemical compound that has been studied for its potential applications in scientific research. ACPD is a derivative of adamantine, a type of diamondoid that has unique physical and chemical properties.

Scientific Research Applications

Pharmacological Profile of Adamantane-Based Scaffolds

Adamantane derivatives, including N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride, have shown significant potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological evaluation of these compounds indicates their superiority over traditional treatments like amantadine and memantine. The study suggests that adamantane-based scaffolds, due to their unique chemical structure, offer a promising avenue for developing effective therapies against these debilitating conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Versatility of Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine moiety, a core component of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride, is highlighted for its versatility in medicinal chemistry. It has been instrumental in developing drugs for central nervous system (CNS) disorders, showcasing the "druglikeness" of this scaffold. The review emphasizes the potential of N-phenylpiperazine derivatives in diversifying therapeutic applications beyond CNS disorders, suggesting an underexplored avenue for pharmaceutical development (Maia, Tesch, & Fraga, 2012).

Environmental Impact of Pharmaceutical Compounds

While not directly related to N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride, the environmental persistence and impact of pharmaceutical compounds, including acetaminophen and its derivatives, are of growing concern. Studies indicate that these substances, despite their therapeutic benefits, pose challenges in water treatment and environmental safety. Advanced oxidation processes (AOPs) have been explored for degrading such compounds, highlighting the need for sustainable pharmaceutical practices and the potential environmental hazards posed by persistent organic pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-(2-adamantyl)-2-(4-phenylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O.ClH/c26-21(23-22-18-11-16-10-17(13-18)14-19(22)12-16)15-24-6-8-25(9-7-24)20-4-2-1-3-5-20;/h1-5,16-19,22H,6-15H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPWOKMHSNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2C3CC4CC(C3)CC2C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride

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